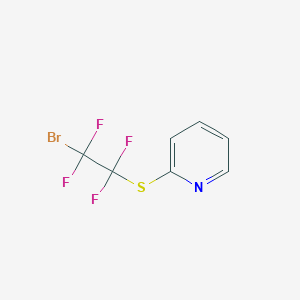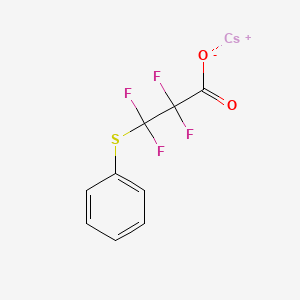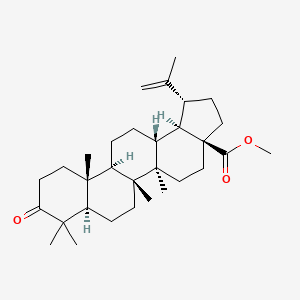![molecular formula C37H49Cl3FN5O2 B8086988 [3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Vue d'ensemble
Description
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride is a potent inhibitor of tropomyosin, a protein that plays a crucial role in the regulation of actin filaments in cells. This compound has shown significant efficacy in inhibiting the growth of human melanoma cell lines, with an inhibition concentration (IC50) ranging from 3.83 to 6.84 micromolar . It is primarily used in scientific research for its potential as an anti-cancer agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATM-3507 involves the incorporation of the compound into the coiled coil overlap region of the cancer-associated tropomyosin isoform Tpm3.1. During the co-polymerization of Tpm3.1 with actin, ATM-3507 is integrated into the filaments, saturating at approximately one molecule per Tpm3.1 dimer . The synthetic route typically involves the use of specific peptides containing the C-terminus and N-terminus of Tpm3.1, forming the overlap junction at the interface of adjacent Tpm3.1 dimers .
Industrial Production Methods
Industrial production of ATM-3507 is not extensively documented, but it generally involves large-scale synthesis using the same principles as laboratory synthesis. The compound is produced in solid form, with a molecular weight of 721.17 grams per mole and a chemical formula of C37H49Cl3FN5O2 .
Analyse Des Réactions Chimiques
Types of Reactions
ATM-3507 primarily undergoes substitution reactions due to its complex structure. It is poorly incorporated into preformed Tpm3.1/actin co-polymers, indicating that its reactivity is highly specific to the co-polymerization process .
Common Reagents and Conditions
The synthesis and reactions involving ATM-3507 typically require controlled conditions, including specific temperatures and pH levels to ensure the stability of the compound. Common reagents include peptides containing the C-terminus and N-terminus of Tpm3.1 .
Major Products Formed
The major product formed from the reaction of ATM-3507 with Tpm3.1 is a stable co-polymer that integrates into the actin filaments, altering their interactions with actin-binding proteins and myosin motors .
Applications De Recherche Scientifique
ATM-3507 has several significant applications in scientific research:
Cancer Research: It has shown promising results as an anti-cancer agent, particularly in inhibiting the growth of human melanoma cell lines
Cell Biology: The compound is used to study the regulation of actin filaments and the role of tropomyosin in cellular functions.
Drug Development: ATM-3507 is being explored for its potential to enhance the efficacy of anti-microtubule agents in cancer therapy.
Mécanisme D'action
ATM-3507 exerts its effects by integrating into the 4-helix coiled coil overlap junction of Tpm3.1-containing actin filaments. This integration alters the lateral movement of Tpm3.1 across the actin surface, resulting in changes in filament interactions with actin-binding proteins and myosin motors . The compound’s mechanism of action is highly specific to the Tpm3.1 isoform, making it a targeted anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
TR100: Another potent tropomyosin inhibitor with similar anti-cancer properties.
Vincristine: An anti-microtubule agent that shows synergistic effects when used in combination with ATM-3507.
Uniqueness
ATM-3507 is unique in its specific targeting of the Tpm3.1 isoform, which is predominantly expressed in cancer cells. This specificity allows for targeted inhibition of cancer cell growth with minimal impact on normal cells .
Propriétés
IUPAC Name |
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46FN5O2.3ClH/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30;;;/h4,6-13,26-27H,5,14-25H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBZKJSPTZCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49Cl3FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)











![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)

